For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of CNX-1351
Introduction
CNX-1351 is a potent, isoform-selective, and targeted covalent inhibitor of the lipid kinase Phosphoinositide 3-kinase alpha (PI3Kα).[1][2][3] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a common event in many human cancers, often driven by activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα.[4][5] CNX-1351 was developed through rational drug design to specifically target PI3Kα, offering a potential therapeutic strategy for tumors dependent on this signaling pathway.[3][4] This document provides a detailed overview of its mechanism of action, supported by quantitative data and experimental methodologies.
Core Mechanism of Action
The primary mechanism of action of CNX-1351 is the irreversible inactivation of PI3Kα. This is achieved through a targeted covalent modification of a specific amino acid residue within the enzyme's ATP-binding pocket.[3][4][6]
1. Covalent Binding to Cysteine 862: Mass spectrometry and X-ray crystallography studies have demonstrated that CNX-1351 forms a covalent bond with the thiol group of cysteine 862 (C862) on the p110α subunit.[3][4][6][7] This covalent interaction leads to prolonged and irreversible inhibition of the kinase's activity.[][9][10]
2. Isoform Selectivity: The high selectivity of CNX-1351 for the α-isoform is attributed to the fact that C862 is a unique residue to PI3Kα.[3][4] The corresponding residues in the other Class I PI3K isoforms (β, γ, and δ) are different amino acids, and therefore, these isoforms are not covalently modified by CNX-1351.[3][4][6] This results in significantly lower potency against PI3Kβ, PI3Kγ, and PI3Kδ.[2][][9][10]
3. Inhibition of the PI3K/Akt/mTOR Signaling Pathway: PI3Kα, when activated by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably Akt.[5] By inhibiting PI3Kα, CNX-1351 blocks the production of PIP3, leading to the suppression of the entire downstream signaling cascade. This is evidenced by the potent inhibition of Akt phosphorylation at Serine 473 (p-AktSer473) in both cellular and in vivo models following treatment with CNX-1351.[1][2][7][11]
4. Anti-proliferative Effects in Cancer Cells: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[5] In cancer cells harboring activating PIK3CA mutations (e.g., H1047R in SKOV3 ovarian cancer cells and E545K in MCF-7 breast cancer cells), this pathway is constitutively active, driving tumorigenesis.[1] CNX-1351 demonstrates potent anti-proliferative effects in these PI3Kα-dependent cancer cell lines, leading to growth inhibition.[1][2][3][11]
Quantitative Data
The potency and selectivity of CNX-1351 have been characterized through various biochemical and cellular assays.
Table 1: In Vitro Kinase Inhibition Profile of CNX-1351
| Kinase Target | IC50 (nM) | Assay Format |
| PI3Kα | 6.8 | HTRF |
| PI3Kβ | 166 | HTRF |
| PI3Kγ | 240.3 | HTRF |
| PI3Kδ | 3,020 | HTRF |
| PI3KC2A | >1,000 | ADP-GLO |
| PI3KC | >1,000 | ADP-GLO |
| PI4Kα | >1,000 | ADP-GLO |
| PI4Kβ | >1,000 | ADP-GLO |
| SPHK1 | >1,000 | ADP-GLO |
| SPHK2 | >1,000 | ADP-GLO |
| Data sourced from Cayman Chemical product information.[2] |
Table 2: Cellular Activity of CNX-1351 in PIK3CA-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Mutation | Parameter | Value (nM) |
| SKOV3 | Ovarian | H1047R | EC50 (PI3K Signaling) | 10 - 100 |
| SKOV3 | Ovarian | H1047R | GI50 (96h) | 77.6 - 78 |
| MCF-7 | Breast | E545K | GI50 (96h) | 54.7 - 55 |
| Data compiled from multiple sources.[1][2][11] |
Experimental Protocols
The mechanism of action of CNX-1351 was elucidated through a series of key experiments.
1. In Vitro Lipid Kinase Assay
-
Objective: To determine the potency and selectivity of CNX-1351 against a panel of lipid kinases.
-
Methodology:
-
CNX-1351 was tested in a 10-concentration IC50 curve with 3-fold serial dilutions, starting from a high concentration of 1 µM.[1][11]
-
Reactions were conducted at an ATP concentration of 10 µM.[1][11]
-
For PI3Kα, β, γ, and δ, a Homogeneous Time-Resolved Fluorescence (HTRF) assay format was employed. The substrate used was phosphatidylinositol 4,5-bisphosphate.[1][11]
-
For other kinases in the panel, an ADP-GLO assay format was used. Substrates varied depending on the kinase (e.g., sphingosine for SPHK1/2, phosphatidylinositol for others).[1][11]
-
The resulting data was used to calculate the IC50 values for each kinase.
-
2. Cell-Based Proliferation and Signaling Assays
-
Objective: To evaluate the functional consequence of PI3Kα inhibition on cell growth and downstream signaling.
-
Methodology:
-
Cell Lines: SKOV3 (ovarian cancer, H1047R mutation) and MCF-7 (breast cancer, E545K mutation) cells were used.[1][11]
-
Growth Inhibition (GI50): Cells were treated with varying concentrations of CNX-1351 for 96 hours. Cell viability was then measured to determine the concentration required to inhibit growth by 50% (GI50).[1][11]
-
Signaling Inhibition (EC50): SKOV3 cells were treated with CNX-1351. The levels of phosphorylated Akt (p-AktSer473) were measured, typically by immunoblotting or ELISA, to determine the effective concentration required to inhibit the signaling pathway by 50% (EC50).[1][2][11]
-
3. In Vivo Target Engagement and Pharmacodynamic Studies
-
Objective: To confirm that CNX-1351 inhibits PI3Kα signaling and engages its target in a living organism.
-
Methodology:
-
Dosing: CNX-1351 was administered via intraperitoneal injection at a dose of 100 mg/kg once daily for 5 consecutive days.[1][7][11]
-
Sample Collection: Spleens were harvested from the mice at specified times (e.g., 1 to 24 hours) after the final dose.[1][11]
-
Analysis: Spleen lysates were analyzed by immunoblot to quantify the levels of p-AktSer473 as a pharmacodynamic marker of PI3K pathway inhibition. Target occupancy, confirming the binding of the inhibitor to PI3Kα, was also assessed.[1][11]
Visualizations
Signaling Pathway
Caption: Inhibition of the PI3K/Akt signaling pathway by CNX-1351.
Experimental Workflow: In Vivo Pharmacodynamics
Caption: Workflow for in vivo pharmacodynamic assessment of CNX-1351.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Discovery of a potent and isoform-selective targeted covalent inhibitor of the lipid kinase PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. stratech.co.uk [stratech.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CNX-1351 | PI3Kα inhibitor | Probechem Biochemicals [probechem.com]
- 9. medkoo.com [medkoo.com]
- 10. xcessbio.com [xcessbio.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
